molecular formula C13H20ClNO3 B8133821 [4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride

[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B8133821
M. Wt: 273.75 g/mol
InChI Key: PLIAZUSZWIAYMM-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a methanol moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Substitution with 3,5-Dimethoxyphenyl Group: The pyrrolidine ring is then substituted with a 3,5-dimethoxyphenyl group through a nucleophilic substitution reaction.

    Introduction of Methanol Moiety: The methanol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride.

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,5-Dimethoxyphenyl)pyrrolidin-2-yl]methanol hydrochloride
  • [4-(2,4-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
  • [4-(3,5-Dimethoxyphenyl)piperidin-3-yl]methanol hydrochloride

Uniqueness

[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a methanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-16-11-3-9(4-12(5-11)17-2)13-7-14-6-10(13)8-15;/h3-5,10,13-15H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIAZUSZWIAYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCC2CO)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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